1-cyclopropyl-2-methyl-1H-pyrrole-3-carboxylic acid
Description
1-Cyclopropyl-2-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a pyrrole core substituted at the 1-position with a cyclopropyl group, at the 2-position with a methyl group, and a carboxylic acid moiety at the 3-position. The cyclopropyl group introduces steric strain and unique electronic effects due to its rigid, three-membered ring structure.
Properties
IUPAC Name |
1-cyclopropyl-2-methylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-8(9(11)12)4-5-10(6)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYRZTFPIWDEEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1C2CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopropyl-2-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a pyrrole ring, a cyclopropyl group, and a carboxylic acid functional group. Its unique structure positions it as a potential candidate for various biological applications, particularly in medicinal chemistry. This article reviews its biological activities, synthesis methods, and therapeutic potential based on recent research findings.
- Molecular Formula : CHN O
- Molecular Weight : Approximately 165.19 g/mol
- Structure : The compound contains a five-membered pyrrole ring, contributing to its aromatic properties and potential reactivity in biological systems.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
1. Antimicrobial Activity
Studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of pyrrole compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, including strains such as Acinetobacter baumannii and Pseudomonas aeruginosa .
2. Anticancer Properties
The compound has been investigated for its anticancer activity. Research has demonstrated that it can inhibit the proliferation of cancer cell lines such as HepG2 (human liver cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer) . The mechanism of action is believed to involve modulation of specific molecular targets within the cell cycle.
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. Binding affinity studies are crucial for elucidating its mechanism of action, which may involve inhibition or activation of specific pathways relevant to disease processes.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Cyclization Reactions : Utilizing precursors containing appropriate functional groups to form the pyrrole ring.
- Carboxylation Reactions : Introducing the carboxylic acid group through various organic synthesis techniques.
These methods highlight the versatility in synthesizing this compound for research and pharmaceutical applications.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | CHN O | Contains an acetyl group providing additional reactivity |
| 2-Carboxymethyl-1-methylpyrrole-3-carboxylic acid | CHN O | Features two carboxylic acid groups enhancing polarity |
| 1-Cyclopropylpyrrole | CHN | Lacks the carboxylic acid functionality but retains similar cyclic structure |
The distinct combination of structural features in this compound may confer unique chemical reactivity and biological activity compared to these similar compounds .
Case Studies
Recent studies have focused on evaluating the biological effects of this compound in vitro and in vivo:
Study Example
A study published in "Tetrahedron Letters" examined the synthesis of pyrrole derivatives based on this compound and assessed their anti-inflammatory activity. The findings indicated that modifications to the core structure could enhance therapeutic efficacy .
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown promising activity against various Gram-negative bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are recognized as critical threats due to their antibiotic resistance. The compound operates by inhibiting bacterial DNA gyrase, a crucial enzyme for bacterial replication.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 4 µg/mL |
| Klebsiella pneumoniae | 2 µg/mL |
| Pseudomonas aeruginosa | 8 µg/mL |
| Acinetobacter baumannii | 0.5 µg/mL |
These findings suggest that 1-cyclopropyl-2-methyl-1H-pyrrole-3-carboxylic acid could be a candidate for further development as an antibiotic .
2. Cancer Therapeutics
The compound's structure allows it to interact with various biological targets, including fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFRs is implicated in several cancers, making this compound a potential lead for cancer therapy. Its derivatives have been shown to inhibit FGFR activity effectively, which could lead to reduced tumor proliferation and metastasis .
Synthetic Methodologies
The synthesis of this compound can be achieved through several methods:
- Metal-Free Domino Methodology : This approach allows for the formation of pyrrole derivatives without the use of metal catalysts, enhancing sustainability in chemical processes .
- Acylation Reactions : The compound can be synthesized via acylation of enaminoamides, which has shown high yields and efficiency .
Case Study 1: Antimicrobial Optimization
In a study aimed at optimizing the antimicrobial properties of pyrrole derivatives, researchers modified the substituents on the pyrrole ring to enhance solubility and antibacterial activity. The modifications led to improved interactions with bacterial enzymes, significantly increasing efficacy against resistant strains .
Case Study 2: Cancer Cell Proliferation Inhibition
A series of experiments evaluated the effects of various pyrrole derivatives on breast cancer cell lines. The results indicated that certain modifications to the 1H-pyrrole structure resulted in potent inhibitors of cancer cell proliferation and induced apoptosis, suggesting a viable path for therapeutic development .
Comparison with Similar Compounds
Substituent Effects at the Pyrrole 1-Position
Key compounds compared :
1-Cyclopropyl-2-methyl-1H-pyrrole-3-carboxylic acid (Target compound)
1-Ethyl-2-methyl-1H-pyrrole-3-carboxylic acid (Ethyl substituent)
1-(Propan-2-yl)-1H-pyrrole-3-carboxylic acid (Isopropyl substituent)
*Molecular weight for the target compound is estimated based on substituent contributions.
Key Findings :
- The cyclopropyl group in the target compound enhances steric hindrance compared to ethyl but is less bulky than isopropyl. Its strained ring may increase reactivity in ring-opening or cycloaddition reactions.
- Ethyl and isopropyl substituents are purely alkyl, providing electron-donating effects that could stabilize the pyrrole ring but reduce electrophilic substitution reactivity compared to the cyclopropyl analog .
Core Heterocycle Variations
Key compounds compared :
Target compound (Pyrrole core)
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives (Pyrrolopyridine core)
1-Methyl-5-oxopyrrolidine-3-carboxylic acid (Saturated pyrrolidine core)
Key Findings :
- Pyrrolopyridine derivatives exhibit extended π-conjugation, enhancing their suitability for applications requiring strong π-π interactions (e.g., DNA intercalation or protein binding) .
- The saturated pyrrolidine core in 1-methyl-5-oxopyrrolidine-3-carboxylic acid introduces conformational flexibility and hydrogen-bonding capacity via the ketone, making it valuable in peptide mimicry .
Electronic and Functional Group Modifications
Key compounds compared :
Target compound
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (Chloro substituent)
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (Methoxy substituent)
Key Findings :
- Chloro and methoxy substituents on pyrrolopyridine derivatives significantly alter electronic properties, influencing binding affinities in biological targets .
- The target compound’s methyl and cyclopropyl groups may favor hydrophobic interactions in drug-receptor binding, contrasting with the polar effects of chloro/methoxy groups.
Preparation Methods
Reaction Components
- Amine : Cyclopropylamine introduces the N-cyclopropyl group.
- β-Ketoester : tert-Butyl acetoacetate contributes the 2-methyl substituent and the tert-butyl ester at position 3.
- 2-Bromoketone : Bromoacetone (CH₃COCH₂Br) provides the α-haloketone component, though its use may lead to a 5-methyl substituent, necessitating further optimization.
Mechanism and Conditions
Pyrrole Formation :
Cyclopropylamine reacts with tert-butyl acetoacetate and bromoacetone in dimethylformamide (DMF) at 200°C under 5 bar pressure. The Hantzsch reaction generates HBr as a byproduct, which facilitates in situ hydrolysis of the tert-butyl ester to the carboxylic acid.$$
\text{tert-butyl acetoacetate} + \text{cyclopropylamine} + \text{bromoacetone} \xrightarrow{\text{DIPEA, DMF, 200°C}} \text{1-cyclopropyl-2-methyl-5-methyl-1H-pyrrole-3-carboxylic acid}
$$Acid Hydrolysis :
The HBr produced during pyrrole formation hydrolyzes the tert-butyl ester without requiring additional reagents:$$
\text{tert-butyl ester} + \text{HBr} \rightarrow \text{carboxylic acid} + \text{tert-butanol}
$$
Challenges and Optimization
- Substituent Control : Bromoacetone introduces a 5-methyl group, which is absent in the target compound. To address this, alternative 2-bromoketones (e.g., bromoacetaldehyde) may be explored, though their stability under reaction conditions remains unverified.
- Cyclopropylamine Stability : Cyclopropylamine’s strained ring may degrade under high-temperature (200°C) basic conditions. Lowering the temperature to 150°C or using protecting groups (e.g., Boc) could mitigate decomposition.
Yield and Purity
- Reported Yield : Analogous syntheses of pyrrole-3-carboxylic acids achieve 48–65% isolated yields after purification.
- Purity : Commercial batches of the compound report 95% purity, suggesting effective post-synthetic purification.
Post-Synthetic N-Alkylation of Pyrrole Derivatives
For substrates where the Hantzsch method introduces unwanted substituents, N-alkylation of preformed pyrroles offers an alternative route.
Synthetic Pathway
Pyrrole Core Synthesis :
Prepare 2-methyl-1H-pyrrole-3-carboxylic acid methyl ester via Hantzsch synthesis using ammonia instead of cyclopropylamine.N-Alkylation :
Deprotonate the pyrrole nitrogen with sodium hydride (NaH) in tetrahydrofuran (THF), followed by reaction with cyclopropyl bromide:$$
\text{2-methyl-1H-pyrrole-3-carboxylate} + \text{cyclopropyl bromide} \xrightarrow{\text{NaH, THF}} \text{1-cyclopropyl-2-methyl-1H-pyrrole-3-carboxylate}
$$Ester Hydrolysis :
Hydrolyze the methyl ester with aqueous HCl or NaOH to yield the carboxylic acid:$$
\text{1-cyclopropyl-2-methyl-1H-pyrrole-3-carboxylate} \xrightarrow{\text{HCl, H₂O}} \text{this compound}
$$
Key Considerations
- Reactivity of Pyrrole Nitrogen : Pyrrole’s aromaticity reduces nitrogen’s nucleophilicity, necessitating strong bases (e.g., NaH) for deprotonation.
- Side Reactions : Competing alkylation at carbon positions (C2 or C5) may occur, requiring careful control of stoichiometry and reaction time.
Comparative Analysis of Synthetic Routes
Spectroscopic Characterization
¹H NMR (CDCl₃) :
IR (KBr) :
Industrial-Scale Production
Commercial suppliers like Enamine and American Elements synthesize the compound via the Hantzsch method, leveraging continuous flow reactors for higher throughput. Key steps include:
- Reactor Design : Microreactors ensure rapid heat transfer and minimize side reactions.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures achieves 95% purity.
Emerging Methodologies
Enzymatic Synthesis
Recent advances propose using pyrrole synthase enzymes to catalyze ring formation under mild conditions, though yields remain suboptimal (<30%).
Photocatalytic Cyclopropanation
Q & A
Q. What are the common synthetic routes for 1-cyclopropyl-2-methyl-1H-pyrrole-3-carboxylic acid?
Methodological Answer: The synthesis typically involves introducing a cyclopropyl group to a pyrrole core followed by functionalization. Key steps include:
- Cyclopropane Introduction : Reacting pyrrole derivatives with cyclopropane precursors (e.g., via Suzuki coupling or nucleophilic substitution). For example, describes cyclopropyl group addition using intermediates like 1-(3-(trifluoromethyl)phenyl)cyclopropane .
- Ester Hydrolysis : Carboxylic acid formation via hydrolysis of ester precursors. highlights Boc-protection strategies and subsequent acid cleavage to yield the final compound .
- Purification : Column chromatography or recrystallization to isolate the product.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify substituents and confirm cyclopropane integration (e.g., δ ~1.0–1.5 ppm for cyclopropyl protons) .
- Mass Spectrometry (ESIMS) : Determines molecular weight and fragmentation patterns. and report ESIMS data (e.g., m/z 293.2 for a related compound) .
- X-ray Crystallography : Resolves hydrogen-bonding networks and stereochemistry, as shown in for pyrrole-carboxylic acid derivatives .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when scaling up production?
Methodological Answer: Optimization strategies include:
- Reaction Solvent/Temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C improve cyclopropane coupling efficiency () .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) enhance cross-coupling reactions () .
- By-product Mitigation : Use scavengers (e.g., silica gel) during purification to remove unreacted cyclopropane precursors.
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine NMR, ESIMS, and IR to confirm functional groups. For example, uses H NMR (δ 2.56 ppm for methyl groups) and ESIMS (m/z 311.1) to validate a methyl-pyrrole derivative .
- Crystallographic Analysis : Addresses ambiguities in stereochemistry. demonstrates hydrogen-bonded dimers in pyrrole-carboxylic acids, resolving tautomeric forms .
Q. What strategies are used to design derivatives for enhanced biological activity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the cyclopropyl group with fluorinated or heteroaromatic moieties (e.g., 6-(trifluoromethyl)pyridin-3-yl in ) to improve receptor binding .
- Functional Group Addition : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the pyrrole ring, as seen in for kinase inhibition studies .
- Prodrug Development : Esterify the carboxylic acid to enhance bioavailability (e.g., ethyl ester derivatives in ) .
Q. What are the key stability considerations during storage and handling?
Methodological Answer:
- Moisture Sensitivity : Store under inert gas (N/Ar) at –20°C to prevent hydrolysis of the carboxylic acid group ( recommends dry, ventilated storage) .
- Light Sensitivity : Amber glass vials mitigate photodegradation of the pyrrole ring.
Q. How to analyze reaction by-products and improve purity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
